molecular formula C7H6ClN5 B14048649 6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 1221974-56-6

6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B14048649
CAS No.: 1221974-56-6
M. Wt: 195.61 g/mol
InChI Key: YWQCRLGQOSUARQ-UHFFFAOYSA-N
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Description

6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with imidazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine
  • 6-(1H-imidazol-1-yl)pyrimidin-4-amine

Uniqueness

6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-amine is unique due to the presence of both a chlorine atom and an imidazole ring, which confer specific chemical properties and biological activities. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

1221974-56-6

Molecular Formula

C7H6ClN5

Molecular Weight

195.61 g/mol

IUPAC Name

6-(4-chloroimidazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H6ClN5/c8-5-2-13(4-12-5)7-1-6(9)10-3-11-7/h1-4H,(H2,9,10,11)

InChI Key

YWQCRLGQOSUARQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N2C=C(N=C2)Cl)N

Origin of Product

United States

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